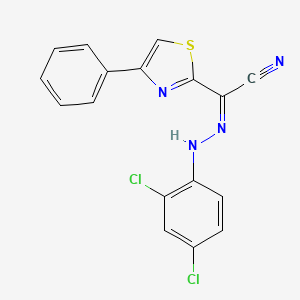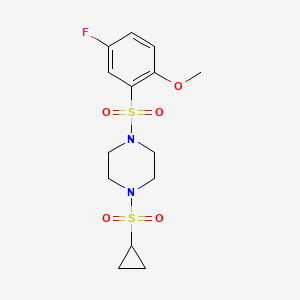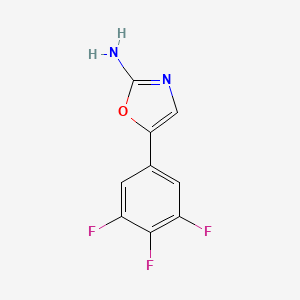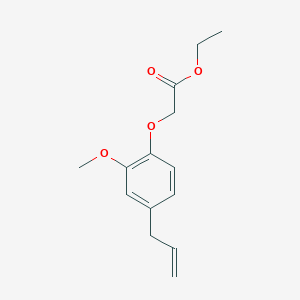
5-Phenylaminomethyl-quinolin-8-ol
Vue d'ensemble
Description
5-Phenylaminomethyl-quinolin-8-ol, also known as PAMQ, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and exhibits a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-Phenylaminomethyl-quinolin-8-ol is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. 5-Phenylaminomethyl-quinolin-8-ol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
5-Phenylaminomethyl-quinolin-8-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 5-Phenylaminomethyl-quinolin-8-ol has also been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Phenylaminomethyl-quinolin-8-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use in lab experiments. 5-Phenylaminomethyl-quinolin-8-ol is not very water-soluble, which can make it difficult to work with in aqueous environments. It also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Phenylaminomethyl-quinolin-8-ol. One area of research could focus on the development of more water-soluble derivatives of 5-Phenylaminomethyl-quinolin-8-ol, which could improve its potential as a therapeutic agent. Another area of research could focus on the development of 5-Phenylaminomethyl-quinolin-8-ol-based drug delivery systems, which could improve the efficacy and safety of 5-Phenylaminomethyl-quinolin-8-ol as a therapeutic agent. Finally, more research is needed to fully understand the mechanism of action of 5-Phenylaminomethyl-quinolin-8-ol and its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 5-Phenylaminomethyl-quinolin-8-ol involves the reaction of 8-hydroxyquinoline with para-phenylenediamine in the presence of a catalyst. This reaction yields 5-Phenylaminomethyl-quinolin-8-ol as a yellow crystalline solid with a melting point of 235-237°C. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
5-Phenylaminomethyl-quinolin-8-ol has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 5-Phenylaminomethyl-quinolin-8-ol has also been studied for its potential as an antioxidant and neuroprotective agent.
Propriétés
IUPAC Name |
5-(anilinomethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-9-8-12(14-7-4-10-17-16(14)15)11-18-13-5-2-1-3-6-13/h1-10,18-19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWEHRUSPUFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C3C=CC=NC3=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333388 | |
| Record name | 5-(anilinomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID842629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Anilinomethyl)quinolin-8-ol | |
CAS RN |
66279-76-3 | |
| Record name | 5-(anilinomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)

![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2915022.png)
![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)

